5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole
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Overview
Description
5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and is further modified with a cyclohexyl group, a chloro substituent, and a sulfanyl-linked oxadiazole-furan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclohexyl Group: Cyclohexylation can be performed using cyclohexyl halides in the presence of a base.
Synthesis of the Oxadiazole-Furan Moiety: This involves the reaction of a furan derivative with hydrazine to form the oxadiazole ring, followed by methylation.
Linking the Moieties: The final step involves the formation of the sulfanyl linkage between the benzimidazole and the oxadiazole-furan moiety, typically using thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, leading to amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole core, especially at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to its additional functional groups that may enhance its efficacy.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function. The oxadiazole-furan moiety may enhance binding affinity or specificity, while the chloro and cyclohexyl groups could influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Oxadiazole Derivatives: Compounds such as furazolidone, known for their antimicrobial properties.
Cyclohexyl Derivatives: Compounds like cyclohexylamine, used in various industrial applications.
Uniqueness
What sets 5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole apart is its combination of multiple pharmacophores in a single molecule. This unique structure allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[(5-chloro-1-cyclohexylbenzimidazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-7-10-18(27-13)20-25-24-19(28-20)12-29-21-23-16-11-14(22)8-9-17(16)26(21)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3 |
InChI Key |
HNBKYTZGNAILRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC4=C(N3C5CCCCC5)C=CC(=C4)Cl |
Origin of Product |
United States |
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